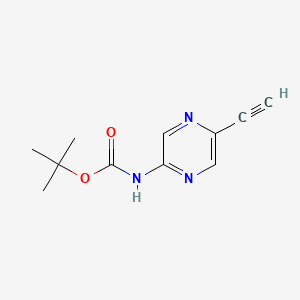

Tert-butyl (5-ethynylpyrazin-2-yl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tert-butyl (5-ethynylpyrazin-2-yl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This compound is characterized by the presence of a tert-butyl group, an ethynyl group, and a pyrazinyl group, making it a versatile intermediate in various chemical reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (5-ethynylpyrazin-2-yl)carbamate typically involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to the formation of an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, resulting in the formation of the desired carbamate . The reaction conditions are generally mild, and the process can be carried out at low temperatures to achieve high yields.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

Tert-butyl (5-ethynylpyrazin-2-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The pyrazinyl ring can be reduced under specific conditions to yield dihydropyrazine derivatives.

Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products Formed

The major products formed from these reactions include carbonyl compounds, dihydropyrazine derivatives, and various substituted carbamates, depending on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Chemical Synthesis

Intermediate in Organic Synthesis

Tert-butyl (5-ethynylpyrazin-2-yl)carbamate serves as an important intermediate in the synthesis of complex organic molecules. Its structure allows it to act as a protecting group for amines, facilitating the selective modification of functional groups during chemical reactions. This property is particularly useful in peptide synthesis where the stability and ease of removal under mild conditions are crucial .

Table 1: Reaction Conditions for Synthesis

| Reaction Type | Conditions | Yield |

|---|---|---|

| Palladium-catalyzed | 105 °C, 2.5 hours in 1,4-dioxane | 75% |

| Pyridine reaction | 50 °C, 2 hours | Variable |

Biological Applications

Enzyme Mechanisms and Biochemical Probes

The compound is utilized in studying enzyme mechanisms due to its ability to interact with specific molecular targets. Its ethynyl group can form covalent bonds with active site residues, potentially inhibiting enzyme activity. This characteristic makes it a valuable probe in biochemical assays aimed at understanding enzyme functions and interactions .

Neuroprotective Properties

Recent studies have indicated that compounds similar to this compound may exhibit neuroprotective effects against amyloid beta-induced toxicity in astrocytes. These effects are attributed to the compound's ability to reduce pro-inflammatory cytokines and oxidative stress markers .

Pharmaceutical Applications

Key Intermediate in Drug Development

In the pharmaceutical industry, this compound is employed as a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. Its role as a building block in drug development is underscored by its structural versatility and reactivity .

Case Study: Inhibition of Enzymatic Activity

A study explored the inhibitory effects of related carbamate compounds on β-secretase and acetylcholinesterase, enzymes implicated in neurodegenerative diseases such as Alzheimer's disease. The results demonstrated that these compounds could potentially modulate enzyme activity, suggesting therapeutic implications for cognitive disorders .

Mécanisme D'action

The mechanism of action of tert-butyl (5-ethynylpyrazin-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can form covalent bonds with active site residues, leading to the inhibition of enzyme activity. The pyrazinyl ring can participate in π-π interactions with aromatic residues, enhancing binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Similar Compounds

Tert-butyl (5-ethynylpyrazin-2-yl)(methyl)carbamate: Similar structure but with a methyl group instead of a hydrogen atom on the nitrogen.

Tert-butyl (5-ethynylpyrazin-2-yl)carbamate: Similar structure but with different substituents on the pyrazinyl ring.

Uniqueness

This compound is unique due to its combination of a tert-butyl group, an ethynyl group, and a pyrazinyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a versatile tool in scientific research.

Activité Biologique

Tert-butyl (5-ethynylpyrazin-2-yl)carbamate is a compound of significant interest in the field of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Chemical Formula : C11H14N4O2

- Molecular Weight : 234.25 g/mol

- CAS Number : 8197173

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound's ethynyl group can form covalent bonds with active site residues, leading to the inhibition of enzyme activity. Additionally, the pyrazinyl ring can engage in π-π interactions with aromatic residues, enhancing binding affinity and specificity.

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor for various enzymes. Its efficacy in enzyme inhibition is crucial for its potential therapeutic applications, particularly in conditions where enzyme dysregulation is a factor.

Table 1: Enzyme Inhibition Data

Case Studies

-

Study on Neuroprotective Effects :

A study investigated the neuroprotective effects of this compound against amyloid beta-induced toxicity in astrocytes. The compound demonstrated a significant reduction in cell death and inflammation markers, suggesting potential use in Alzheimer's disease management . -

SARS-CoV Protease Inhibition :

Another study evaluated the compound's inhibitory effect on SARS-CoV 3CL protease, showing promising results that indicate its potential as a therapeutic agent against viral infections .

Toxicity and Safety Profile

While the biological activity is promising, understanding the toxicity profile of this compound is essential for its development as a therapeutic agent. Preliminary studies suggest that at therapeutic doses, the compound exhibits low cytotoxicity; however, further investigations are required to establish a comprehensive safety profile .

Propriétés

IUPAC Name |

tert-butyl N-(5-ethynylpyrazin-2-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c1-5-8-6-13-9(7-12-8)14-10(15)16-11(2,3)4/h1,6-7H,2-4H3,(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWFJMWGIHBJWDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC=C(N=C1)C#C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.